molecular formula C19H22N2O2 B2473371 (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide CAS No. 1333897-43-0

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide

Cat. No.: B2473371
CAS No.: 1333897-43-0
M. Wt: 310.397
InChI Key: KGDNXTWNXGZFFU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide is a chiral small molecule derived from (S)-naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID) and non-selective cyclooxygenase (COX) inhibitor . The core (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid structure is a potent scaffold in medicinal chemistry research, particularly for studying inflammatory pathways . This specific derivative, featuring an N-cyanomethyl-N-propylamide group, is designed to alter the molecule's physicochemical properties, such as solubility and lipophilicity, and its recognition by biological targets. Such modifications are frequently explored in drug discovery to investigate structure-activity relationships (SAR), develop prodrug strategies, or create novel chemical probes . Researchers can utilize this compound in various biochemical and pharmacological studies, including enzyme inhibition assays, cellular inflammation models, and the development of advanced drug delivery systems aimed at improving solubility and bioavailability of poorly water-soluble drug candidates . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-10-21(11-9-20)19(22)14(2)15-5-6-17-13-18(23-3)8-7-16(17)12-15/h5-8,12-14H,4,10-11H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNXTWNXGZFFU-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC#N)C(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ions under basic conditions.

    Introduction of the methoxynaphthalene moiety: This step involves the coupling of a naphthalene derivative with a methoxy group, often using palladium-catalyzed cross-coupling reactions.

    Formation of the propylpropanamide backbone: This can be synthesized through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyanomethyl group can be reduced to an amine or other functional groups.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the cyanomethyl group can produce a primary amine.

Scientific Research Applications

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The 6-methoxynaphthalen-2-yl group is a recurring motif in several analogs (Table 1). Key variations occur in the amide side chain and nitrogen substituents:

Table 1: Structural Comparison of Selected Analogs
Compound Name N-Substituents Core Modifications Key References
(2S)-N-(Cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide Cyanomethyl, propyl None
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide 4-Methylsulfonylphenyl Sulfonyl group addition
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl Halogenated aromatic substituent
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2-(1H-Indol-3-yl)ethyl Heterocyclic indole substituent
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2,2-Diphenylethyl Bulky aromatic substituent
S-2-(6-Methoxynaphthalen-2-yl)-N-(2-(2-(4-benzylidene)hydrazinyl)-2-oxoethyl)propanamide Hydrazinyl-oxoethyl with benzylidene group Functionalized hydrazine side chain

Physicochemical Properties

  • Melting Points : The sulfonylphenyl analog (Entry 2, Table 1) exhibits a higher melting point (228–230°C) due to strong intermolecular interactions from the sulfone group .
  • Steric Effects: The cyanomethyl group in the target compound introduces moderate steric hindrance compared to bulkier analogs, balancing solubility and bioavailability .

Stereochemical Considerations

The (2S) configuration is critical for enantioselective interactions. For instance, (S)-naproxen derivatives show higher COX-2 inhibition than their (R)-counterparts .

Biological Activity

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide is a complex organic compound notable for its unique structural features, including a cyanomethyl group and a methoxynaphthalene moiety. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C19H22N2O2
  • CAS Number : 1333897-43-0

The structure includes a propanamide backbone, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity to these targets can lead to various biochemical effects, influencing cellular pathways and potentially altering physiological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings from various research articles.

Study ReferenceBiological Activity ObservedMethodology
Inhibition of specific enzymes involved in metabolic pathwaysEnzyme assays using purified enzyme preparations
Modulation of receptor activity linked to neurotransmissionBinding assays with labeled ligands
Cytotoxic effects on cancer cell linesCell viability assays (MTT assay)

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Cancer Research : A study investigated the cytotoxic effects on various cancer cell lines, revealing significant dose-dependent inhibition of cell proliferation. The compound's mechanism was linked to apoptosis induction through caspase activation.
  • Neurological Disorders : Research indicated that the compound may have neuroprotective effects by modulating neurotransmitter levels, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : A study demonstrated that this compound could reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural DifferenceBiological Activity
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-ethylpropanamideEthyl instead of propyl groupSimilar enzyme inhibition profile
(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-methylpropanamideMethyl instead of propyl groupReduced activity compared to propyl variant

Q & A

Basic Question

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions.
  • LC-MS/MS : Detect low-abundance impurities using high-resolution mass spectrometry .
  • Reference standards : Compare retention times and spectra with certified impurities (e.g., naproxen-related impurities) .

What computational tools are recommended for modeling interactions with biological targets?

Advanced Question

  • Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes or receptors.
  • Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over time.
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.